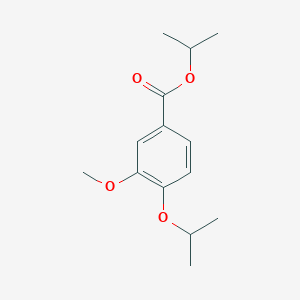![molecular formula C11H11FN4 B2376503 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1448854-89-4](/img/structure/B2376503.png)
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” is a derivative of the triazole family . Triazole compounds have significant biological and pharmacological properties, making them of strong interest in medicinal chemistry . They exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Scientific Research Applications
Synthesis and Structural Analysis
- Triazolo[4,3-a]pyrimidines are synthesized via different chemical processes, such as the reduction of related compounds or rearrangement reactions. An example includes the preparation of these compounds by reducing 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones, showcasing the versatility in their synthesis (Lashmanova et al., 2019).
Antimicrobial Applications
- Triazolo[4,3-a]pyrimidines and their derivatives have shown potential as antimicrobial agents. For instance, certain synthesized derivatives have displayed significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria (Farghaly & Hassaneen, 2013); (Prakash et al., 2007).
Antitumor Activity
- Some triazolo[4,3-a]pyrimidine derivatives have been evaluated for their cytotoxic activity against cancer cell lines, with certain compounds demonstrating potent antitumor properties. These findings suggest their potential in cancer therapy (Fares et al., 2014).
Interaction with Adenosine Receptors
- Novel pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives have been synthesized and evaluated for their affinity towards human adenosine receptors, indicating potential applications in studying receptor functions and drug development (Banda et al., 2013).
Spectroscopic and Structural Characterization
- The structure and spectral characteristics of triazolo[4,3-a]pyrimidine derivatives have been analyzed through various techniques like X-ray diffraction, NMR, and DFT calculations. These studies aid in understanding the molecular structure and properties of these compounds (Lahmidi et al., 2019).
Fluorescence and Photochromism
- Certain derivatives exhibit photochromism and fluorescence, making them potentially useful as fluorophores in material science and biological applications (Mohadeszadeh et al., 2015).
Future Directions
Triazole compounds, including “3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine”, have potential for further exploration due to their wide range of therapeutic properties . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-5-2-1-4-8(9)10-14-15-11-13-6-3-7-16(10)11/h1-2,4-5H,3,6-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYZYTPKQOGKLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

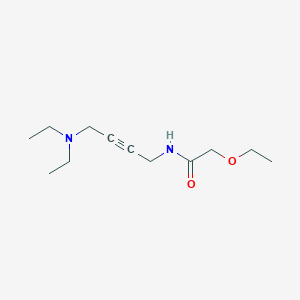
![1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2376423.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2376426.png)
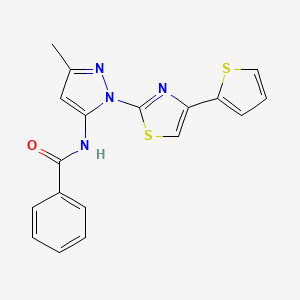
![2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone](/img/structure/B2376429.png)

![4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2376432.png)
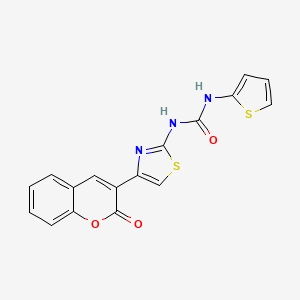
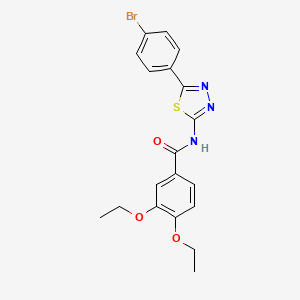
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2376437.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2376440.png)
![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)
